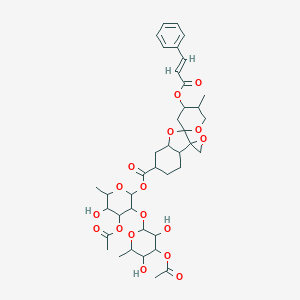

Phylanthoside

Beschreibung

Eigenschaften

InChI |

InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+ | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTNXJVGRXZYOA-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 0.1 (mg/mL), C2H5OH > 100 (mg/mL), CHC13 > 100 (mg/mL), DMSO > 100 (mg/mL), CH3OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |

| Record name | PHYLLANTHOSIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/328426%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

63166-73-4 | |

| Record name | Phyllanthoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Natural Occurrence and Extraction Methodologies of Phylanthoside

Botanical Sources and Biogeographical Distribution

Phylanthoside is a natural product found within the plant kingdom, most notably in species belonging to the Phyllanthus genus. The primary botanical source identified for this compound is Phyllanthus acuminatus , a herb-like plant also known as the Jamaican gooseberry tree. wikipedia.orgontosight.ai

The genus Phyllanthus is extensive, comprising between 750 and 1,200 species, and is widely distributed across the tropical and subtropical regions of the globe. wikipedia.org These plants can be found in diverse habitats, from tropical forests to grasslands. plantiary.com The biogeographical range of the Phyllanthus genus spans Asia, Africa, the Americas, and Australia. wikipedia.org

Specifically, Phyllanthus acuminatus is native to the Americas. Its distribution extends from northern Mexico down to northern Argentina and includes the Caribbean islands. scielo.brnih.gov In Brazil, this species is found in several regions, including the northern states of Acre, Amazonas, Pará, and Rondônia, the midwestern regions of Distrito Federal and Goiás, the southeastern states of Espírito Santo, Minas Gerais, Rio de Janeiro, and São Paulo, and the northeastern states of Bahia, Pernambuco, and Paraíba. scielo.br It thrives in various biomes such as the Caatinga, Cerrado, and Atlantic Forest. scielo.br The plant typically grows as a small tree or shrub, reaching heights of 1.5 to 7 meters. nih.gov

Table 1: Botanical Source and Distribution of this compound

| Compound Name | Primary Botanical Source | Family | Biogeographical Distribution of Source |

|---|---|---|---|

| This compound | Phyllanthus acuminatus | Phyllanthaceae | Caribbean, Central America, and South America (from northern Mexico to northern Argentina). wikipedia.orgscielo.brnih.gov |

Conventional Extraction Techniques for Plant Constituents

The isolation of this compound, like many other phytochemicals, begins with extraction from the plant matrix. Conventional methods are foundational techniques that have been used for decades to separate bioactive compounds from plant materials. ijbsac.org These methods generally rely on the solvent's ability to dissolve and extract the target compounds. nih.gov

Maceration-Based Approaches

Maceration is a simple and widely used solid-liquid extraction technique performed at room temperature. ijbsac.org The process involves soaking the dried and powdered plant material in a selected solvent within a closed container for a period that can range from hours to several days, with occasional agitation. ijbsac.org This prolonged contact time allows the solvent to penetrate the plant cells and solubilize the desired constituents. dergipark.org.tr The choice of solvent is critical and depends on the polarity of the target compounds; ethanol (B145695), methanol (B129727), and water are common solvents for extracting polar compounds like glycosides. dergipark.org.tr After the maceration period, the liquid extract is separated from the solid plant residue by filtration. ijbsac.org While simple and cost-effective, maceration can be time-consuming and may result in lower extraction yields compared to more advanced methods. dergipark.org.tr

Percolation Methodologies

Percolation is another conventional extraction method that involves the slow passage of a solvent through a column packed with the powdered plant material. botanyjournals.com The apparatus, known as a percolator, allows the solvent (menstruum) to flow downwards, continuously extracting the soluble compounds. botanyjournals.com The resulting extract, or percolate, is collected at the bottom. This method is generally more efficient than maceration as it involves a continuous flow of fresh solvent over the plant material, which helps to maintain a favorable concentration gradient for extraction. nih.gov It is suitable for compounds that are not heat-sensitive. The process is complete when the plant material is exhausted of its active constituents.

Soxhlet Extraction Procedures

Soxhlet extraction is a continuous solid-liquid extraction method that utilizes a specialized apparatus. botanyjournals.com This technique is particularly useful for extracting compounds that have limited solubility in a particular solvent. The powdered plant material is placed in a thimble within the main chamber of the Soxhlet extractor. The solvent is heated in a flask below, and its vapors travel up to a condenser, where they cool and drip back down onto the plant material in the thimble. botanyjournals.com When the solvent level in the thimble reaches a certain point, it is siphoned back into the heating flask, carrying the extracted compounds with it. This cycle is repeated multiple times, ensuring a thorough extraction. nih.govbotanyjournals.com The main advantage of Soxhlet extraction is its efficiency in using a relatively small amount of solvent, which is continuously recycled. nih.gov However, the prolonged exposure to heat can lead to the degradation of thermolabile compounds. nih.gov

Decoction and Infusion Principles

Decoction and infusion are traditional methods that use water as the extraction solvent. botanyjournals.com

Infusion is typically used for softer plant parts like leaves and flowers. The process involves pouring hot or cold water over the plant material and allowing it to steep for a short period. dergipark.org.tr This method is favored for extracting easily soluble and often aromatic components. dergipark.org.tr

Decoction , on the other hand, is used for harder, more tenacious plant materials such as roots and bark. botanyjournals.com This method involves boiling the plant material in water for a specified duration. The sustained high temperature facilitates the extraction of water-soluble and heat-stable compounds. botanyjournals.com

Advanced and Modern Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times, high solvent consumption, and potential degradation of compounds, several advanced extraction technologies have been developed. These modern techniques often offer higher efficiency, shorter processing times, and are considered more environmentally friendly or "green". nih.govchemmethod.com

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates high shear forces that disrupt the cell walls, enhancing the release of intracellular compounds into the solvent. chemmethod.com UAE is known for its speed and efficiency at lower temperatures, which helps to preserve heat-sensitive compounds. chemmethod.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material. The microwaves cause rapid heating within the plant cells, leading to a buildup of pressure that ruptures the cell walls and releases the bioactive compounds into the surrounding solvent. nih.gov This method significantly reduces extraction time and solvent volume. nih.gov

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A substance becomes supercritical when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. chemmethod.com By manipulating the temperature and pressure, the solvating power of the fluid can be adjusted to selectively extract specific compounds. chemmethod.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. nih.gov The high pressure keeps the solvent in a liquid state above its normal boiling point, which increases its solubility and penetration capacity, leading to a more rapid and efficient extraction process. nih.govdergipark.org.tr This method reduces both extraction time and solvent consumption compared to traditional techniques. nih.gov

The isolation of a pure compound like this compound often requires further purification steps after the initial extraction, typically involving various chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC). nih.gov

Ultrasound-Assisted Extraction Techniques

Ultrasound-Assisted Extraction (UAE) is an advanced method that utilizes high-frequency sound waves to enhance the extraction of bioactive compounds from plant materials. gazi.edu.tr The mechanism involves the generation of cavitation bubbles in the solvent, which collapse near the plant cell walls. frontiersin.org This process creates microjets and shockwaves that disrupt the cell structure, facilitating the release of intracellular components like this compound into the solvent, thereby improving mass transfer. gazi.edu.trfrontiersin.org UAE is recognized for its high efficiency, speed, and suitability for extracting thermolabile compounds due to the potential for lower operating temperatures. frontiersin.org

The efficiency of UAE is dependent on several key parameters, including temperature, ultrasonic power, extraction time, and solvent composition. gazi.edu.tr Studies on the extraction of phenolic compounds and glycosides from various plants have demonstrated that optimizing these variables is crucial for maximizing yield. For instance, the extraction of total phenols from peaches was optimized at a temperature of 41.53°C, an ultrasonic power of 43.99%, and a time of 27.86 minutes. gazi.edu.tr Similarly, for steviol (B1681142) glycosides from stevia leaves, optimal conditions were found to be an extraction time of 10 minutes at a temperature of 81.2°C. bibliotekanauki.plinternational-agrophysics.org The choice of solvent also plays a significant role; a study on Mesembryanthemum edule shoots found that methanol yielded a higher polyphenol content compared to ethanol. ijper.org

Table 1: Parameters for Ultrasound-Assisted Extraction of Glycosides and Phenolic Compounds

| Plant Material | Target Compound Class | Optimal Temperature (°C) | Optimal Time (min) | Ultrasonic Power | Solvent | Reference |

|---|---|---|---|---|---|---|

| Stevia rebaudiana | Steviol Glycosides | 81.2 | 10 | Not specified (22 mm probe) | Water/70% Ethanol | bibliotekanauki.plinternational-agrophysics.org |

| Peaches | Phenolic Compounds | 41.53 | 27.86 | 43.99% | Not specified | gazi.edu.tr |

| Pumpkins | Phenolic Compounds | 41.45 | 25.67 | 44.60% | Not specified | gazi.edu.tr |

| Tricosanthes cucumerina | Phenolic Compounds | 40 | 6.25 | 40% Amplitude | Not specified | researchgate.net |

| Paris polyphylla | Saponins (B1172615) (Glycosides) | 43-50 | 30 | Not specified | 70-73% Ethanol | frontiersin.org |

Supercritical Fluid Extraction Systems

Supercritical Fluid Extraction (SFE) is a green extraction technology that employs a fluid above its critical temperature and pressure as the solvent. mdpi.com Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its mild critical point (31.1 °C, 73.8 bar), non-toxicity, and ease of removal from the extract. mdpi.com In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse efficiently into the plant matrix and dissolve target compounds. mdpi.com

For polar compounds like this compound, the low polarity of pure supercritical CO2 limits its extraction efficiency. mdpi.comresearchgate.net To overcome this, a polar co-solvent, such as ethanol or methanol, is often added to the CO2. mdpi.comresearchgate.net This modification increases the polarity of the supercritical fluid, enhancing its ability to dissolve and extract polar glycosides. The extraction of compounds from Phyllanthus species has been successfully demonstrated using this approach. A study on Phyllanthus niruri utilized supercritical CO2 with a 50% ethanol-water mixture as a co-solvent at 200 bar and 60°C. researchgate.net Research on Phyllanthus amarus showed that adding a co-solvent increased the recovery of lignans (B1203133), although it decreased the selectivity of the process. researchgate.net The optimization of SFE involves adjusting pressure, temperature, co-solvent concentration, and extraction time. researchgate.net For instance, a study on P. niruri identified a static extraction time of 60 minutes as optimal for achieving the highest total extraction yield. researchgate.net

Table 2: Parameters for Supercritical Fluid Extraction of Compounds from Phyllanthus Species

| Plant Material | Target Compounds | Pressure (bar) | Temperature (°C) | Co-Solvent | Optimal Static Time (min) | Reference |

|---|---|---|---|---|---|---|

| Phyllanthus niruri | Gallic acid, Corilagin, Ellagic acid | 200 | 60 | 50% Ethanol-Water (10% content) | 60 | researchgate.net |

| Phyllanthus amarus | Phyllanthin (B192089), Niranthin | 100-300 | 30-50 | Ethanol:Water 50:50 (10% w/w) | Not specified | researchgate.net |

Microwave-Assisted Extraction Optimization

Microwave-Assisted Extraction (MAE) is another efficient and modern technique for isolating natural products from plant tissues. tandfonline.com The process involves using microwave energy to heat the solvent and plant sample, which causes the plant cells to rupture due to increased internal pressure, thereby releasing the target compounds. tandfonline.com MAE offers significant advantages, including shorter extraction times, reduced solvent consumption, and potentially higher extraction rates compared to conventional methods. tandfonline.com

The optimization of MAE for extracting compounds from the Phyllanthus genus has been the subject of several studies. For the extraction of phenolic compounds from Phyllanthus emblica, optimal conditions were identified as a microwave power of 480 W, an irradiation time of 29 seconds, an ethanol concentration of 66%, and a liquid-to-solid ratio of 25 mL/g. tandfonline.com Another study aiming to extract saponins (a class of glycosides) from Phyllanthus amarus determined the optimal parameters to be 100% methanol as the solvent, an irradiation time of 4 seconds per minute, an extraction time of 50 minutes, and a solvent-to-sample ratio of 50 mL/g. researchgate.net These findings highlight that the optimal conditions can vary significantly depending on the specific target compound and plant species.

Table 3: Optimized Parameters for Microwave-Assisted Extraction from Phyllanthus Species

| Plant Material | Target Compound Class | Microwave Power (W) | Extraction Time (min) | Solvent | Solvent:Sample Ratio (mL/g) | Reference |

|---|---|---|---|---|---|---|

| Phyllanthus amarus | Saponins | Not specified | 50 | 100% Methanol | 50:1 | researchgate.net |

| Phyllanthus amarus | Phenolic Compounds | Not specified | 30 | Not specified | 150:1 | researchgate.net |

| Phyllanthus emblica | Phenolic Compounds | 480 | 0.48 (29 sec) | 66% Ethanol | 25:1 | tandfonline.com |

| Populus Bark | Glycosides (Salicin, etc.) | 400 | 20 | 1.0 M [C4mim]BF4 (Ionic Liquid) | 25:1 | mdpi.com |

Solvent System Selection and Efficiency Optimization for this compound Isolation

Following initial extraction, the isolation and purification of a specific compound like this compound from a complex crude extract is a critical step. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique particularly well-suited for separating polar compounds such as glycosides, as it avoids irreversible adsorption onto a solid support. mdpi.comnih.gov

The success of HSCCC separation hinges on the selection of an appropriate two-phase solvent system. nih.gov The ideal system should provide a suitable partition coefficient (K-value) for the target compound, ensuring it distributes effectively between the two liquid phases for efficient separation. nih.gov For the separation of glycosides, which are often polar, multi-component solvent systems are commonly employed. nih.gov A widely used combination for separating polar natural products is a mixture of n-hexane, ethyl acetate (B1210297), methanol, and water. mdpi.com The polarity and separation characteristics of this system can be fine-tuned by adjusting the volume ratios of the constituent solvents.

For example, in the successful isolation of two new phenolic glycosides, a solvent system of n-Hexane/Ethyl acetate/Methanol/Water at a ratio of 1:6:3:4 (v/v/v/v) was optimized for HSCCC. mdpi.com Other systems, such as ethyl acetate-n-butanol-water (1:6:7, v/v/v) and dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v), have also been effectively used to isolate various glycosides from plant extracts. nih.govnih.gov The selection process often involves testing several solvent combinations to find one that provides optimal K-values (typically between 0.5 and 2.0) and satisfactory retention of the stationary phase. nih.gov

Table 4: Examples of Solvent Systems for Glycoside Isolation by Counter-Current Chromatography

| Target Compound Class | Solvent System Composition | Volume Ratio (v/v) | Reference |

|---|---|---|---|

| Phenolic Glycosides | n-Hexane / Ethyl acetate / Methanol / Water | 1:6:3:4 | mdpi.com |

| Iridoid Glycosides | Dichloromethane / Methanol / n-Butanol / Water / Acetic Acid | 5:5:3:4:0.1 | nih.gov |

| Glycosides | Ethyl acetate / n-Butanol / Water | 1:6:7 | nih.gov |

| Glycosides | Toluene / Methanol / Glacial Acetic Acid / Water | 7:4:3:1 | researchgate.net |

Isolation and Advanced Analytical Characterization of Phylanthoside

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of individual compounds from a mixture. bioanalysis-zone.com The principle of chromatography involves the differential partitioning of components between a stationary phase and a mobile phase. nih.gov The selection of specific chromatographic techniques is crucial for the successful isolation of phylanthoside.

Fractional Crystallization Principles

Fractional crystallization is a technique used to separate compounds based on differences in their solubility. blogspot.com This process involves dissolving a mixture of compounds in a suitable solvent and then gradually changing the conditions, such as temperature, to induce the crystallization of one component while the others remain dissolved. blogspot.comsaskoer.ca The process is particularly effective for separating compounds with different crystallization points or solubilities in a specific solvent. blogspot.com In the context of this compound isolation, fractional crystallization can be employed as an initial purification step to enrich the crude extract with the target compound before proceeding to more refined chromatographic methods. The success of this technique depends on the principle that as a solution cools or the solvent evaporates, the least soluble compound will crystallize first, allowing for its physical separation from the remaining solution. saskoer.ca

Column Chromatography (e.g., Silica (B1680970), Reverse-Phase)

Column chromatography is a widely used and versatile technique for the purification of chemical compounds from mixtures. byjus.comvipw.in It operates on the principle of differential adsorption of substances by a solid stationary phase as a liquid mobile phase passes through it. byjus.com

In the isolation of this compound, two common types of column chromatography are particularly relevant:

Normal-Phase Chromatography: This method typically employs a polar stationary phase, such as silica gel or alumina, and a non-polar mobile phase. byjus.comiipseries.org Compounds are separated based on their polarity, with less polar compounds eluting from the column more quickly than more polar compounds. vipw.in For the separation of glycosides like this compound, a gradient elution is often used, where the polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

Reverse-Phase Chromatography: In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). frontiersin.orgtorontech.com Separation is based on hydrophobicity, with more non-polar compounds being retained longer on the column. Reverse-phase chromatography is particularly well-suited for the purification of polar compounds like this compound from less polar impurities. frontiersin.org

Table 1: Comparison of Normal-Phase and Reverse-Phase Column Chromatography

| Feature | Normal-Phase Chromatography | Reverse-Phase Chromatography |

| Stationary Phase | Polar (e.g., Silica Gel, Alumina) byjus.comiipseries.org | Non-polar (e.g., C18-bonded silica) frontiersin.org |

| Mobile Phase | Non-polar to moderately polar vipw.in | Polar (e.g., Water, Acetonitrile, Methanol) frontiersin.org |

| Elution Order | Less polar compounds elute first vipw.in | More polar compounds elute first frontiersin.org |

| Typical Analytes | Suitable for less polar compounds vipw.in | Effective for polar compounds like glycosides frontiersin.org |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique primarily used for the qualitative analysis of mixtures. sigmaaldrich.commerckmillipore.com It is performed on a plate coated with a thin layer of a stationary phase, such as silica gel. merckmillipore.com A small amount of the sample is applied to the plate, which is then placed in a developing chamber with a suitable mobile phase. sigmaaldrich.com As the mobile phase ascends the plate via capillary action, the components of the mixture separate based on their differential affinity for the stationary and mobile phases. merckmillipore.com

In the context of this compound isolation, TLC serves several important functions:

Monitoring the progress of column chromatography: Fractions collected from the column can be analyzed by TLC to determine which fractions contain the desired compound. bjbms.org

Screening for the presence of this compound: Crude plant extracts can be quickly screened by TLC to check for the presence of the target compound. bjbms.org

Optimizing solvent systems: Different solvent systems can be tested on TLC plates to find the optimal mobile phase for separation in column chromatography. bjbms.org

The position of a compound on a developed TLC plate is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. byjus.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and highly efficient chromatographic technique used for the separation, identification, and quantification of compounds in a mixture. nih.goviipseries.orgnih.gov It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in higher resolution and faster separation times. nih.govgoogle.com

For the final purification and analysis of this compound, HPLC is an indispensable tool. researchgate.net A typical HPLC method for a glycoside like this compound would involve:

Reverse-phase column: A C18 column is commonly used for the separation of polar compounds. frontiersin.orgresearchgate.net

Gradient elution: A gradient of two or more solvents, such as water and acetonitrile, is often employed to achieve optimal separation of complex mixtures. researchgate.net

Detection: A Diode-Array Detector (DAD) or a UV-Vis detector is frequently used to monitor the eluting compounds. nih.govmeasurlabs.com These detectors measure the absorbance of the compounds at specific wavelengths. measurlabs.com

The high sensitivity and resolution of HPLC allow for the isolation of highly pure this compound and its accurate quantification. nih.govchromatographyonline.com

Table 2: Typical HPLC Parameters for Glycoside Analysis

| Parameter | Typical Setting |

| Column | Reverse-Phase C18 (e.g., 50 x 4.6 mm, 1.8 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 220 nm and 270 nm researchgate.net |

| Column Temperature | 25 ºC researchgate.net |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a separation technique used for analyzing volatile compounds. iipseries.org In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. libretexts.org GC is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like glycosides such as this compound. libretexts.org

However, GC can be employed for the analysis of this compound after a chemical modification process called derivatization . libretexts.org Derivatization involves converting the non-volatile this compound into a more volatile derivative, typically by replacing the active hydrogen atoms of its hydroxyl groups with silyl (B83357) groups (silylation). libretexts.orgsigmaaldrich.com This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. libretexts.org The resulting volatile derivative can then be separated and detected by GC-Mass Spectrometry (GC-MS), which provides both chromatographic and mass spectral data for structural elucidation. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Once a pure sample of this compound has been isolated, a variety of spectroscopic and spectrometric techniques are employed to determine its chemical structure. researchgate.netmdpi.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Advanced analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for the comprehensive characterization of natural products like this compound. researchgate.netmdpi.comlongdom.org IR spectroscopy provides information about the functional groups present in the molecule. longdom.org NMR spectroscopy reveals the connectivity of atoms and the stereochemistry of the molecule. Mass spectrometry determines the molecular weight and elemental composition of the compound. mdpi.com The combined data from these techniques allows for the unambiguous identification and structural elucidation of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the atomic structure and composition of organic molecules. measurlabs.com It provides detailed information about the types of atoms, their quantity, and their arrangement within a molecule. measurlabs.com

1D NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for identifying functional groups and the basic carbon-hydrogen framework of a molecule. measurlabs.com For instance, ¹H NMR can distinguish and quantify different components and their acyl groups in a sample. spectroscopyonline.com

2D NMR experiments, such as COSY, HSQC, and HMBC, provide further structural details by showing correlations between different nuclei. This allows for the precise mapping of chemical bonds and the relative positions of atoms within the molecule. filab.fr

Key Applications of NMR in this compound Characterization:

Structural Elucidation: Determination of the complete molecular structure, including the stereochemistry.

Purity Assessment: Ensuring the isolated compound is free from impurities. cuestionesdefisioterapia.com

Quantitative Analysis: NMR is an inherently quantitative technique, as the signal area is directly proportional to the number of resonant nuclei. unibo.it

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org It is a cornerstone in the characterization of phytochemicals due to its high sensitivity and specificity. taylorfrancis.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). numberanalytics.com This precision allows for the determination of the elemental composition of a molecule, a critical step in identifying unknown compounds like this compound. numberanalytics.comnih.gov HRMS can differentiate between molecules with very similar masses, which is often a challenge in the analysis of complex natural product extracts. nih.gov

Table 1: Comparison of MS and HRMS

| Feature | Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) |

|---|---|---|

| Primary Function | Measures mass-to-charge ratio of ions. | Provides highly accurate mass measurements. numberanalytics.com |

| Mass Accuracy | Lower resolution. | High resolution (<5 ppm error). numberanalytics.com |

| Application | General identification and quantification. | Elemental composition determination, identification of unknown compounds. taylorfrancis.comnih.gov |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a well-established technique for identifying functional groups within a molecule. libretexts.org It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. libretexts.org

The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber. Specific peaks in the spectrum indicate the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are characteristic features of many natural products. cuestionesdefisioterapia.comspectroscopyonline.com For example, a study on a compound isolated from Phyllanthus niruri showed characteristic IR peaks for O-H, C-H, and C=O bonds. cuestionesdefisioterapia.com

The region of the IR spectrum below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks that is unique to each molecule. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample. technologynetworks.com This technique is particularly useful for detecting molecules with chromophores, which are parts of a molecule that absorb light in the UV-Vis range. wikipedia.org

The presence of aromatic rings or conjugated systems within a molecule, common in compounds like this compound, gives rise to characteristic absorption peaks. cuestionesdefisioterapia.com For instance, the UV-Vis spectrum of a compound isolated from Phyllanthus niruri showed a maximum absorbance peak at 280 nm, suggesting the presence of an aromatic or conjugated system. cuestionesdefisioterapia.com UV-Vis spectroscopy is often used for quantitative analysis and to monitor the purity of a sample during the isolation process. technologynetworks.comdenovix.com

Hyphenated Analytical Techniques for Comprehensive Identification

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a comprehensive analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. eag.commeasurlabs.com This method is ideal for detecting and quantifying target analytes in trace amounts within complex matrices. measurlabs.com

In LC-MS/MS, the sample is first separated by liquid chromatography. The separated components are then ionized and analyzed by two mass spectrometers in series. The first mass spectrometer selects a specific parent ion, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting daughter ions, providing a high degree of specificity. eag.com This technique is widely used for the analysis of a broad range of compounds, including pesticides and plant metabolites. mdpi.comnih.govresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful technique that couples the high resolving power of HPLC with the mass analysis capabilities of MS. measurlabs.com It is highly effective for the identification, quantification, and mass analysis of components in a sample, making it a valuable tool for determining the chemical composition and purity of substances. measurlabs.commdpi.com

HPLC-MS is particularly well-suited for analyzing heat-labile compounds, such as many natural products. measurlabs.com The choice between different HPLC modes, such as normal-phase or reversed-phase, depends on the properties of the analyte. measurlabs.com The development of reliable HPLC-MS/MS methods is crucial for the sensitive and accurate determination of various compounds, including alkaloids in plant samples. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Nitrogen |

| Hydrogen |

Fourier Transform Mass Spectrometry (FTMS)

The molecular formula of this compound is C40H52O17. nih.gov High-resolution mass spectrometry was a key analytical tool used in the original structural determination of this compound, allowing researchers to confirm the elemental composition from the exact mass of the molecular ion. cdnsciencepub.com FTMS analysis provides an experimental mass that can be compared against the calculated theoretical mass with a very low margin of error, typically less than 5 parts per million (ppm). chromatographyonline.com

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C40H52O17 | 804.32045 | 805.32770 | < 5 |

Beyond confirming the molecular formula, FTMS is coupled with tandem mass spectrometry (MS/MS) to further probe the molecule's structure. thermofisher.comnih.gov In an MS/MS experiment, the intact molecular ion of this compound (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) are then mass-analyzed. This fragmentation typically occurs at the weakest chemical bonds, such as the glycosidic linkages connecting the sugar units to the aglycone.

Structural studies involving chemical degradation revealed that this compound is composed of an aglycone, Phyllanthocin, and a disaccharide made of two 6-deoxy-D-glucose units. cdnsciencepub.com In a tandem FTMS experiment, the fragmentation pattern would reflect this structure, showing product ions that correspond to the loss of the sugar moieties. This analysis provides direct evidence for the mass of the core aglycone and the attached carbohydrate chain, confirming the sequence and identity of the constituent parts.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Inferred Fragment |

|---|---|---|---|

| 805.3277 [M+H]⁺ | 419.1751 | 386.1526 | Phyllanthocin (Aglycone) |

| 387.1599 | 418.1678 | Diacetyl-di-deoxyhexose (Disaccharide) |

Synthetic Methodologies and Chemical Modifications of Phylanthoside and Its Analogs

Total Synthesis Approaches to Phylanthoside Core Structure

The total synthesis of a molecule as intricate as this compound has not been extensively documented in a single, linear route. Instead, the chemical literature provides a toolkit of reactions and strategies developed for the broader class of arylnaphthalene lignans (B1203133), which can be applied to construct the this compound aglycone. mdpi.comnih.gov A successful total synthesis would need to address the creation of the substituted naphthalene (B1677914) system, the stereoselective formation of the lactone ring, and the final attachment of the sugar moiety. mdpi.com

This disconnection allows for the optimization of the synthetic routes for each fragment independently. The synthesis of the complex aglycone, with its multiple stereocenters, can be perfected without carrying the sensitive sugar moiety through numerous reaction steps. Similarly, the carbohydrate portion can be prepared and appropriately protected for the eventual coupling reaction. The final key step is the strategic coupling of these two fragments to form the complete natural product. scholarsresearchlibrary.comwikipedia.org

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is one of the most critical challenges in the synthesis of this compound. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial as different isomers can have vastly different biological activities. numberanalytics.commasterorganicchemistry.com

The biosynthesis of lignans in plants often involves dirigent proteins (DIRs), which guide the regio- and stereoselective coupling of monolignol radicals to form specific lignan (B3055560) structures. biorxiv.orgnih.gov In the laboratory, chemists must use other methods to achieve this control. For the this compound aglycone, key stereocenters would need to be set using established asymmetric reactions. This might involve the use of chiral auxiliaries, which are temporary chiral molecules that direct the stereochemical outcome of a reaction, or asymmetric catalysis, where a small amount of a chiral catalyst creates a chiral product.

The final and perhaps most crucial stereoselective step is the glycosylation—the formation of the bond between the aglycone and the glucose unit. The stereochemistry of this glycosidic bond (α or β) is critical. mdpi.com Methods for stereoselective glycosylation often involve the use of specific activating agents and careful control of reaction conditions to favor the formation of the desired anomer. mdpi.commdpi.com For instance, intramolecular aglycone delivery (IAD) is a powerful technique where the aglycone is temporarily tethered to the sugar donor, ensuring that the glycosidic bond forms on a specific face of the sugar. mdpi.com

The pursuit of complex natural products like this compound often stimulates the creation of new chemical reactions and methodologies. nih.gov While no novel transformations have been published specifically for this compound, the synthesis of its core structure would likely employ modern catalytic methods. For example, the construction of the arylnaphthalene core could be achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, to form the key carbon-carbon bond linking the two aromatic rings.

Furthermore, the formation of the lactone ring often requires specialized reagents and conditions to ensure high yield and stereoselectivity. Advances in enzymatic catalysis also present a promising avenue. Glycosyltransferases, the enzymes responsible for glycosylation in nature, are highly regio- and stereospecific and can be used in the laboratory to form glycosidic bonds with high precision, often under mild, environmentally friendly conditions. sigmaaldrich.com The use of such enzymes could circumvent many of the challenges associated with traditional chemical glycosylation methods. sigmaaldrich.com

Semisynthesis and Derivatization Strategies for this compound Analogs

Semisynthesis is a powerful approach that starts with a naturally occurring compound and modifies it chemically to create new derivatives. sigmaaldrich.com This strategy is particularly useful when the natural product can be isolated in reasonable quantities but its total synthesis is complex and low-yielding. It allows chemists to leverage the intricate core structure provided by nature to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

This compound possesses several functional groups, including multiple hydroxyl (-OH) groups on both the aglycone and the sugar moiety, which are prime targets for chemical modification. Regioselectivity, the ability to modify one specific functional group while leaving others untouched, is a significant challenge. numberanalytics.commdpi.com This is typically achieved through the use of protecting groups, which temporarily block certain reactive sites, allowing chemical transformations to occur at a specific, unprotected position.

For example, to selectively modify the hydroxyl groups on the aglycone, one could first protect the more reactive hydroxyl groups on the glucose unit. The choice of protecting group is critical, as they must be stable to the subsequent reaction conditions and be removable without altering the rest of the molecule. Enzymes, such as lipases or proteases, can also be employed for their high regioselectivity in acylating or deacylating specific hydroxyl groups on carbohydrate structures. mdpi.com

The design and synthesis of derivatives aim to explore how changes in the molecule's structure affect its biological activity. nih.govrsc.orgajol.info By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for its biological effects.

Potential modifications to the this compound structure could include:

Acylation or Alkylation: Adding acyl (like acetyl) or alkyl (like methyl) groups to the hydroxyl functions to alter polarity and bioavailability.

Glycosidic Bond Modification: Changing the sugar moiety to a different carbohydrate or altering the glycosidic linkage could have a profound impact on activity.

Aglycone Core Modification: While more challenging via semisynthesis, modifications to the aromatic rings, such as the introduction of different substituents, could be explored to fine-tune electronic and steric properties.

These synthetic and semisynthetic endeavors are essential for transforming a natural product discovery into a potential therapeutic lead by optimizing its properties and elucidating its mechanism of action. nih.gov

Enzymatic and Biocatalytic Modifications of this compound

The structural complexity of natural products like this compound presents both opportunities and challenges for chemical modification. While traditional synthetic methods can be effective, they often require harsh reaction conditions, extensive use of protecting groups, and can suffer from low yields and poor selectivity. In contrast, enzymatic and biocatalytic approaches offer a powerful and environmentally benign alternative, leveraging the inherent specificity and efficiency of biological catalysts to achieve precise molecular transformations under mild conditions. inflibnet.ac.inmedcraveonline.com This section explores the potential for enzymatic and biocatalytic modification of this compound, focusing on the identification of suitable enzyme systems and their application in generating novel analogs.

Identification of Specific Enzyme Systems for Biotransformation

Biotransformation is the process by which living organisms or their enzyme systems modify chemical compounds. medcraveonline.comnih.gov This process can involve a wide range of reactions, including oxidation, reduction, hydrolysis, and conjugation. nih.gov The identification of specific enzymes capable of acting on the this compound scaffold is the first critical step towards its enzymatic modification. Given the glycosidic nature of this compound, several classes of enzymes are of particular interest.

Glycosidases: These enzymes catalyze the hydrolysis of glycosidic bonds. mdpi.com In the context of this compound, glycosidases could be employed for the selective removal or trimming of the sugar moieties. mdpi.comnih.gov This can lead to the generation of aglycones or partially deglycosylated analogs, which may exhibit altered biological activities. The substrate specificity of glycosidases, which can be influenced by the type of sugar and the linkage, allows for controlled modifications. mdpi.com Furthermore, through a process called transglycosylation, glycosidases can also be used to synthesize new glycoside analogs by transferring a sugar moiety from a donor to an acceptor molecule. mdpi.comchimia.ch

Lipases: While primarily known for their role in lipid metabolism, lipases have proven to be versatile biocatalysts in organic synthesis. mdpi.comnih.gov They can catalyze the acylation and deacylation of hydroxyl groups in a highly regioselective and enantioselective manner. mdpi.compsu.edu For a molecule like this compound, with multiple hydroxyl groups on its sugar and aglycone portions, lipases could be used to introduce or remove acyl groups at specific positions, thereby creating a library of novel ester derivatives. psu.edu The choice of acyl donor and reaction medium can significantly influence the outcome of the reaction. psu.edu

Oxidoreductases: This broad class of enzymes, which includes cytochrome P450 monooxygenases, dehydrogenases, and oxidases, catalyzes oxidation and reduction reactions. nih.gov These enzymes could potentially be used to introduce hydroxyl groups, convert hydroxyls to ketones, or reduce carbonyl functionalities on the this compound aglycone. Such modifications can have a profound impact on the molecule's polarity and biological activity. The use of microbial biotransformation, where whole microbial cells are used as catalysts, can provide access to a wide array of native oxidoreductases. inflibnet.ac.inmedcraveonline.com

The following table summarizes potential enzyme systems for the biotransformation of this compound:

| Enzyme Class | Potential Reaction on this compound | Potential Outcome |

| Glycosidases | Hydrolysis of glycosidic bonds | Generation of aglycone or partially deglycosylated analogs |

| Transglycosylation | Synthesis of novel glycoside analogs with different sugar moieties | |

| Lipases | Regioselective acylation of hydroxyl groups | Introduction of ester functionalities at specific positions |

| Regioselective deacylation | Selective removal of existing acyl groups | |

| Oxidoreductases | Hydroxylation, oxidation, reduction | Modification of the aglycone structure, altering polarity and activity |

Biosynthesis and Metabolic Pathways of Phylanthoside

Elucidation of Proposed Biosynthetic Pathway

While specific studies on phylanthoside are scarce, the elucidation of its biosynthetic route would likely follow established methodologies in plant natural product chemistry. These methods include precursor feeding studies and the characterization of key enzymes. frontiersin.org

Identification and Incorporation Studies of Precursor Molecules

The biosynthesis of lignans (B1203133) originates from the shikimic acid pathway, which produces aromatic amino acids, most notably L-phenylalanine. mdpi.comtaylorfrancis.comhebmu.edu.cn This amino acid serves as the entry point into the phenylpropanoid pathway. mdpi.comoup.com

Proposed Precursor Molecules for this compound Biosynthesis:

| Precursor Molecule | Role in Pathway |

| Phosphoenolpyruvate (B93156) (PEP) & Erythrose-4-phosphate (E4P) | Initial precursors for the Shikimic Acid Pathway. taylorfrancis.com |

| Shikimic Acid | A key intermediate in the pathway leading to aromatic amino acids. hebmu.edu.cnmdpi.com |

| L-Phenylalanine | The primary aromatic amino acid that enters the phenylpropanoid pathway. mdpi.comtaylorfrancis.com |

| Cinnamic Acid | Formed from L-phenylalanine via the action of phenylalanine ammonia-lyase (PAL). oup.com |

| Ferulic Acid & Caffeic Acid | Hydroxylated derivatives of cinnamic acid that serve as precursors for monolignol synthesis. Feeding studies with these acids have increased lignan (B3055560) production in Phyllanthus niruri cell cultures. nih.govmdpi.com |

| Coniferyl Alcohol & Sinapyl Alcohol | Monolignols that undergo dimerization to form the basic lignan skeleton. |

Incorporation studies, typically involving the administration of isotopically labeled precursors (e.g., ¹³C or ¹⁴C labeled L-phenylalanine or ferulic acid) to Phyllanthus cell cultures or plant tissues, would be a critical step. plos.org Subsequent isolation and analysis of this compound would determine the extent of label incorporation, thereby confirming the precursor-product relationship.

Characterization of Key Enzymatic Steps in this compound Formation

The conversion of precursor molecules into the complex structure of this compound is catalyzed by a series of specific enzymes. While the exact enzymes for this compound synthesis are unknown, they are expected to be homologous to those characterized in other lignan biosynthetic pathways. mdpi.com

Key Enzyme Classes in the Proposed this compound Pathway:

| Enzyme Class | Proposed Function |

| Phenylalanine ammonia-lyase (PAL) | Catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first committed step in the phenylpropanoid pathway. oup.com |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid. |

| 4-Coumaroyl-CoA ligase (4CL) | Activates cinnamic acid derivatives by converting them to their corresponding CoA esters. |

| Dirigent Proteins | Mediate the stereospecific coupling of two monolignol radicals to form the lignan scaffold. |

| P450 Monooxygenases & Dehydrogenases | Catalyze various tailoring reactions such as hydroxylations, methylations, and ring formations to create the final complex structure of this compound. |

Modern techniques like chemoproteomics, which uses activity-based probes, could be employed to identify and characterize these enzymes from Phyllanthus extracts. frontiersin.orgfrontiersin.org

Genetic and Molecular Determinants of Biosynthesis

The production of complex secondary metabolites like this compound is genetically controlled. The genes encoding the biosynthetic enzymes are often organized in biosynthetic gene clusters (BGCs). chinbullbotany.comnih.gov

Discovery and Annotation of Biosynthetic Gene Clusters

In many plants, the genes for a specific metabolic pathway are located together on a chromosome in a BGC. chinbullbotany.com This co-localization facilitates the coordinated expression of these genes. The discovery of a this compound-specific BGC would involve:

Genome Sequencing: Obtaining the full genome sequence of a this compound-producing Phyllanthus species, such as Phyllanthus acuminatus.

Bioinformatic Analysis: Using software tools like plantiSMASH to scan the genome for potential BGCs encoding enzymes of the phenylpropanoid and lignan pathways. nih.govmcbu.edu.trresearchgate.net

Transcriptomic Analysis: Analyzing the gene expression profiles of Phyllanthus tissues that actively produce this compound to identify co-expressed genes that are likely part of the BGC. Transcriptome analysis of Phyllanthus amarus has already identified numerous unitranscripts involved in phenylpropanoid and flavonoid biosynthesis. frontiersin.org

While a specific BGC for this compound has not been reported, the general framework for its discovery is well-established in the field of plant genomics.

Regulation of Gene Expression in this compound Production

The expression of biosynthetic genes is tightly regulated by various factors, including developmental cues and environmental stimuli. Transcription factors play a crucial role in controlling the output of secondary metabolite pathways. mdpi.com

Elicitors, which are signaling molecules that induce stress responses in plants, have been shown to enhance the production of secondary metabolites in Phyllanthus. For instance, methyl jasmonate and salicylic (B10762653) acid have been used to increase the production of various metabolites in Phyllanthus acuminatus hairy root cultures, suggesting they influence the transcription of biosynthetic genes. mdpi.com Drought stress has also been observed to upregulate the expression of enzymes in the phenylpropanoid pathway in Phyllanthus urinaria. mdpi.com Understanding these regulatory networks is key to potentially enhancing the production of this compound through biotechnological approaches.

Endogenous Metabolic Pathways in Producing Organisms

The biosynthesis of this compound is integrated into the broader metabolic network of the Phyllanthus plant. The primary metabolic pathways provide the necessary energy (ATP) and precursor molecules (phosphoenolpyruvate and erythrose-4-phosphate) for the shikimic acid and subsequent phenylpropanoid pathways. taylorfrancis.comscispace.com

Studies on various Phyllanthus species have highlighted the activity of several key metabolic pathways:

Carbohydrate Metabolism: Provides the initial building blocks for the shikimic acid pathway. symbiosisonlinepublishing.com

Lipid Metabolism: While not directly involved in this compound biosynthesis, it is a significant pathway in Phyllanthus. nih.gov

Amino Acid Metabolism: The synthesis of L-phenylalanine is a critical branch point between primary and secondary metabolism.

Primary Metabolism Intersections with this compound Biosynthesis

Primary metabolism encompasses the essential biochemical reactions that support a plant's growth, development, and reproduction. These pathways generate foundational molecules that are crucial not only for the plant's immediate survival but also as precursors for the synthesis of a vast array of secondary metabolites. While the specific biosynthetic pathway of this compound is not extensively detailed in scientific literature, its structural complexity points to its origin from key primary metabolic intermediates.

Plant secondary metabolites are generally synthesized from a few key starting materials derived from central metabolism. The core pathways providing these precursors include:

Glycolysis and the Pentose Phosphate Pathway (PPP): These interconnected pathways break down glucose and other sugars to produce energy and essential molecular precursors. For instance, the PPP generates erythrose 4-phosphate, which, along with phosphoenolpyruvate from glycolysis, enters the shikimate pathway.

Shikimate Pathway: This pathway is responsible for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. These amino acids are the precursors to a wide variety of secondary metabolites, including phenylpropanoids and alkaloids.

Acetate-Mevalonate and Acetate-Malonate Pathways: These pathways produce isoprenoids and polyketides, respectively, which form the structural backbone of terpenes, steroids, and certain phenolics.

The biosynthesis of a complex glycoside like this compound would necessitate precursors from several of these primary pathways to form its aglycone (non-sugar) core and its sugar moieties. The evolution of such specialized metabolic pathways is often linked to alterations in primary metabolism that enable or support the efficient production of these complex molecules.

| Primary Metabolic Pathway | Key Precursors for Secondary Metabolism |

| Glycolysis | Phosphoenolpyruvate, Pyruvate |

| Pentose Phosphate Pathway | Erythrose 4-Phosphate, Ribose 5-phosphate |

| Shikimate Pathway | Phenylalanine, Tyrosine, Tryptophan |

| Acetate-Mevalonate Pathway | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

| Acetate-Malonate Pathway | Acetyl-CoA, Malonyl-CoA |

Secondary Metabolite Production and Pathway Crosstalk

The production of secondary metabolites, including this compound, is a dynamic and highly regulated process within the plant. Plants synthesize a diverse arsenal (B13267) of these compounds, often in response to specific environmental triggers or stressors such as pathogen attack or herbivory. This production is not isolated; rather, it exists within a complex network where different biosynthetic pathways can intersect and influence one another, an effect known as pathway crosstalk.

Crosstalk can occur through several mechanisms:

Shared Precursors: Multiple secondary metabolite pathways may draw from the same pool of primary metabolite precursors. Competition for these precursors can influence the relative production rates of different compounds.

Regulatory Networks: The genes encoding biosynthetic enzymes are controlled by complex regulatory networks, often involving transcription factors like MYB, WRKY, and bHLH families. A single transcription factor can regulate genes across multiple related pathways, coordinating the plant's chemical response to a specific stimulus.

Metabolic Grids: Intermediates from one pathway may be shunted into another, leading to a "grid" of interconnected reactions that can produce a wide variety of related compounds from a common starting point.

In the context of the Phyllanthus genus, which is known for producing a rich variety of lignans, tannins, and flavonoids, it is highly probable that the biosynthesis of this compound is integrated into a broader metabolic network. For example, compounds like phyllanthin (B192089) and hypophyllanthin, which are also found in Phyllanthus species, share structural similarities that suggest a common or intersecting biosynthetic origin. This integrated metabolic strategy allows the plant to efficiently produce a suite of defensive or signaling molecules tailored to its ecological needs.

Exogenous Metabolic Pathways in Preclinical Models

When a natural compound like this compound is introduced into a foreign biological system, such as an animal model, it is treated as a xenobiotic. The organism employs a series of metabolic processes, primarily in the liver, to modify the compound, typically to increase its water solubility and facilitate its

Mechanisms of Action of Phylanthoside at Cellular and Molecular Levels

Identification and Validation of Molecular Targets

The precise molecular targets of Phylanthoside have not yet been definitively identified and validated. The initial steps in elucidating the mechanism of action of any bioactive compound involve pinpointing its direct molecular interactors, a process that remains to be comprehensively undertaken for this compound.

Receptor Binding and Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Currently, there is a notable absence of published research detailing receptor binding assays or molecular docking studies specifically for this compound. Such studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a protein target at a molecular level. The lack of this data means that the specific receptors or proteins that this compound may bind to, and the nature of these potential interactions, are presently unknown.

Enzyme Inhibition or Activation Profiling

Comprehensive enzyme inhibition or activation profiling for this compound has not been reported. While other compounds from the Phyllanthus genus have been investigated for their effects on enzymes like xanthine oxidase, specific data on which enzymes this compound might inhibit or activate, and the kinetics of these interactions, is not available.

Modulation of Cellular Signaling Pathways

Effects on Signal Transduction Cascades

Specific details regarding the effects of this compound on signal transduction cascades are not documented in the available scientific literature. While related alkaloids have been shown to influence pathways such as PI3K/AKT/mTOR, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Transcriptomic and Proteomic Profiling in Response to this compound

There are no available transcriptomic or proteomic studies that have analyzed the global changes in gene and protein expression in cells treated with this compound. These powerful techniques provide a broad overview of the cellular response to a compound and can offer valuable clues about its mechanism of action.

Interactions with Cellular Macromolecules (e.g., DNA, RNA, Lipids)

Direct interactions between this compound and cellular macromolecules such as DNA, RNA, and lipids have not been characterized. Research has not yet explored whether this compound can intercalate into DNA, bind to specific RNA structures, or alter the properties of cellular membranes.

Preclinical Pharmacological Evaluation of Phylanthoside

In Vitro Pharmacological Models and Assays

In vitro studies are the foundational step in the pharmacological evaluation of a new chemical entity. These laboratory-based assays utilize cells and tissues to provide initial insights into the bioactivity and potential toxicity of a compound.

Cell-Based Assays for Cellular Response

Cell-based assays are fundamental for observing the effects of a compound on cellular functions and viability. nih.gov These assays can indicate a compound's potential as a therapeutic agent by measuring its impact on specific cellular processes.

A variety of cell lines are employed to investigate the potential anticancer properties of natural products. For instance, human breast cancer (MCF-7) and lung cancer (A549) cell lines are commonly used to screen for cytotoxic effects. nih.govrsc.org Studies on extracts from Phyllanthus species have demonstrated inhibitory effects on the growth of these cell lines. nih.govresearchgate.net The cytotoxicity of a compound is often determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. indexcopernicus.comnih.gov A reduction in cell viability upon treatment suggests a cytotoxic effect.

For assessing anti-inflammatory potential, the murine macrophage cell line RAW 264.7 is a widely utilized model. mdpi.combiomolther.orgnih.gov These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing pro-inflammatory mediators. Research on Phyllanthus niruri leaf extract has shown a reduction in pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated RAW 264.7 cells. researchgate.netipb.ac.id Assays measuring the production of nitric oxide (NO) and pro-inflammatory cytokines are crucial in these studies. biomolther.org It is also important to assess the cytotoxicity of the compound on normal cell lines to ensure its selective action against diseased cells. nih.gov

Table 1: Common Cell-Based Assays for Preclinical Evaluation

| Assay Type | Cell Line(s) | Measured Parameter(s) | Pharmacological Indication |

| Cytotoxicity Assay (e.g., MTT) | MCF-7, A549, HepG2 | Cell Viability | Anticancer Activity |

| Anti-inflammatory Assay | RAW 264.7 | Nitric Oxide (NO), TNF-α, IL-1β, IL-6 | Anti-inflammatory Activity |

| Immunomodulatory Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Lymphocyte Proliferation, Cytokine Production | Immunomodulatory Effects |

Functional Assays for Target Engagement

Functional assays are designed to determine if a compound interacts with a specific molecular target within the cell, which is crucial for understanding its mechanism of action. nih.gov These assays measure the functional consequences of the drug-target interaction. researchgate.net

Advanced In Vitro Models (e.g., Organoids, Human Tissue Models)

To better predict human responses, more complex in vitro models that mimic the three-dimensional structure and function of human tissues are being increasingly used. nih.gov Organoids, which are 3D structures grown from stem cells that resemble miniature organs, offer a more physiologically relevant system for drug testing compared to traditional 2D cell cultures. rsc.orgresearchgate.netphytopharmajournal.com These models can provide more accurate insights into a compound's efficacy and toxicity in a human-like environment. nih.gov

Human tissue models, such as skin explants, can be used to test the topical anti-inflammatory effects of compounds. While the application of these advanced models specifically to phylanthoside is not yet documented, they represent a promising future direction for the preclinical evaluation of this and other natural compounds.

In Vivo Preclinical Animal Models for Pharmacological Activity

Rodent Models (e.g., Mouse, Rat) in Specific Disease Models

Rodent models are extensively used in preclinical research due to their physiological and genetic similarities to humans, as well as their relatively low cost and ease of handling.

For evaluating hepatoprotective activity, a common model is carbon tetrachloride (CCl4)-induced liver injury in rats. nih.govfrontiersin.orgseejph.comnih.gov CCl4 is a well-known hepatotoxin that causes liver damage, and the ability of a compound to mitigate this damage is a measure of its hepatoprotective potential. Studies on extracts from plants have demonstrated a protective effect in this model, often assessed by measuring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as by histopathological examination of the liver tissue. seejph.comresearchgate.net

In the context of anticancer research, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are used to assess the in vivo antitumor efficacy of a compound. nih.gov The effect of the compound on tumor growth and the survival of the animals are key endpoints in these studies. nih.gov

For immunomodulatory studies, rodent models can be used to assess effects on both cellular and humoral immunity. For example, the delayed-type hypersensitivity (DTH) response in mice can be used to evaluate cell-mediated immunity. ijpca.org

Table 2: Common In Vivo Rodent Models for Pharmacological Evaluation

| Animal Model | Disease/Condition Model | Measured Parameter(s) | Pharmacological Indication |

| Rat | Carbon Tetrachloride (CCl4)-induced Hepatotoxicity | Serum Liver Enzymes (ALT, AST), Liver Histopathology | Hepatoprotective Activity |

| Mouse | Human Tumor Xenograft (e.g., A549, MCF-7) | Tumor Volume, Animal Survival | Anticancer Efficacy |

| Mouse | Delayed-Type Hypersensitivity (DTH) | Paw Swelling | Immunomodulatory (Cell-mediated) |

Non-Rodent Models (e.g., Cynomolgus Monkey, Dog, Ferret)

In certain cases, non-rodent models are used in preclinical studies, particularly for safety and toxicological assessments, or when their physiology is more relevant to a specific human disease. nih.govnih.gov The choice of species depends on factors such as the metabolic profile of the drug and the expression of the drug target. While the use of non-rodent models for the specific evaluation of this compound has not been reported, they remain an important component of the preclinical drug development pipeline for certain therapeutic areas.

Establishment and Validation of Disease-Specific Animal Models for this compound Research

The preclinical pharmacological assessment of novel chemical entities like this compound is fundamentally reliant on the use of well-established and validated animal models. These models are indispensable for elucidating the potential therapeutic effects and mechanisms of action of the compound in a physiological system that mimics human diseases. Although specific animal model data for this compound are not extensively documented, the rich history of research into its source, Phyllanthus amarus, and its other bioactive lignans (B1203133), provides a robust framework of relevant models for future this compound-specific investigations. The primary pharmacological activities attributed to P. amarus extracts, such as anti-inflammatory and hepatoprotective effects, have been extensively studied in various animal models. These models are, therefore, highly applicable for the preclinical evaluation of this compound.

The validation of these models for phytochemical research is crucial and involves demonstrating that the model can reliably and reproducibly detect the expected pharmacological activity. nih.govresearchgate.net This includes the use of positive controls (well-known drugs) to confirm the model's sensitivity and the measurement of specific biomarkers that are indicative of the disease process and its modulation by the therapeutic agent. nih.govnih.gov

Anti-Inflammatory Models

A significant body of research points to the anti-inflammatory potential of Phyllanthus amarus extracts and its constituent compounds. gyanvihar.org Consequently, established animal models of inflammation are highly relevant for assessing the anti-inflammatory activity of this compound.

One of the most widely used and well-validated models for acute inflammation is the carrageenan-induced paw edema model in rodents, typically rats or mice. nih.govnih.gov The injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of the paw induces a biphasic inflammatory response. The initial phase is characterized by the release of histamine, serotonin, and bradykinin, followed by a later phase involving the production of prostaglandins (B1171923) and other inflammatory mediators. nih.gov The validation of this model for natural product research is well-established, as it reliably responds to standard anti-inflammatory drugs like diclofenac (B195802) sodium and aspirin. nih.gov The primary endpoint in this model is the measurement of paw volume or thickness at various time points after carrageenan injection, which allows for the quantification of the anti-edematous effect of the test compound.

Another relevant model is the acetic acid-induced writhing test in mice. This model is particularly useful for evaluating peripheral analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid causes irritation and an inflammatory response, leading to characteristic stretching and writhing movements. The efficacy of a test compound is determined by its ability to reduce the number of writhes, indicating an attenuation of the inflammatory pain response.

The table below summarizes key findings from studies on P. amarus extracts in these anti-inflammatory models, which would be foundational for designing studies on this compound.

| Model | Inducing Agent | Animal | Key Findings | Reference |

| Paw Edema | Carrageenan | Rat | Aqueous leaf extract of P. amarus significantly reduced paw edema formation. | nih.gov |

| Paw Edema | Histamine | Rat | Aqueous leaf extract of P. amarus demonstrated a significant reduction in histamine-induced paw edema. | nih.gov |

| Writhing Test | Acetic Acid | Mouse | Ethanolic extract of P. amarus showed a significant reduction in the number of writhes. | biomedpharmajournal.org |

This table is interactive. Click on the headers to sort the data.

Hepatoprotective Models

Phyllanthus amarus has a long-standing reputation in traditional medicine for treating liver ailments, and modern research has substantiated its hepatoprotective properties. researchgate.netresearchgate.net Therefore, animal models of liver injury are critical for the preclinical evaluation of this compound.

A cornerstone model in hepatotoxicity research is carbon tetrachloride (CCl4)-induced liver injury in rodents. nih.govnih.gov CCl4 is a potent hepatotoxin that, upon administration, is metabolized in the liver to form highly reactive free radicals. These radicals initiate lipid peroxidation of cell membranes, leading to hepatocellular damage and necrosis. The validation of this model is confirmed by the significant elevation of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and by histopathological changes in the liver tissue. nih.govnih.gov The hepatoprotective effect of a compound is assessed by its ability to attenuate the rise in these serum enzymes and mitigate the histological damage.

Another widely accepted model is ethanol-induced hepatotoxicity . Chronic or acute high-dose ethanol (B145695) administration in rats leads to oxidative stress, inflammation, and fatty infiltration of the liver, mimicking alcoholic liver disease in humans. nih.gov Key parameters measured in this model include serum levels of ALT, AST, triglycerides, and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Histopathological examination of the liver is also a critical component of the evaluation.

Furthermore, acetaminophen (B1664979) (paracetamol)-induced hepatotoxicity is a clinically relevant model, as acetaminophen overdose is a common cause of acute liver failure. nih.gov In this model, high doses of acetaminophen deplete glutathione (B108866) stores in the liver, leading to the accumulation of a toxic metabolite (N-acetyl-p-benzoquinone imine) and subsequent oxidative damage to hepatocytes. The protective effect of a test substance is measured by its ability to prevent the elevation of liver enzymes and preserve liver architecture. nih.gov

The following table presents findings from studies on P. amarus extracts in these hepatoprotective models, which would inform the design of this compound-specific research.

| Model | Inducing Agent | Animal | Key Findings | Reference |

| Liver Injury | Ethanol | Rat | Aqueous extract of P. amarus enhanced liver cell recovery by normalizing levels of AST, ALT, and TNF-α. | nih.gov |

| Liver Injury | Acetaminophen | Rat | Aqueous leaf extract of P. amarus significantly protected the liver against acetaminophen-induced damage. | nih.gov |

| Liver Damage | Aflatoxin B1 | Mouse | Ethanolic extract of P. amarus showed a hepatoprotective effect by lowering thiobarbituric acid reactive substances and enhancing antioxidant enzymes. | nih.gov |

| Acute Hepatitis | Galactosamine/LPS | Mouse | P. amarus extracts reduced TNF-α production in vivo. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The establishment and validation of these disease-specific animal models are paramount for the systematic preclinical pharmacological evaluation of this compound. The existing data from studies on Phyllanthus amarus and its other constituents strongly suggest that these anti-inflammatory and hepatoprotective models would be the most appropriate and informative for elucidating the therapeutic potential of this compound.

Cellular Pharmacokinetics and Pharmacodynamics Pk/pd of Phylanthoside

Cellular Uptake and Intracellular Transport Mechanisms

The entry of phylanthoside into cells is not a simple process but rather a multi-pathway event. The primary mechanisms include endocytosis, direct translocation, passive diffusion, active transport, and thiol-mediated uptake.

Endocytosis Pathways (Clathrin-Mediated, Caveolin-Mediated, Macropinocytosis)